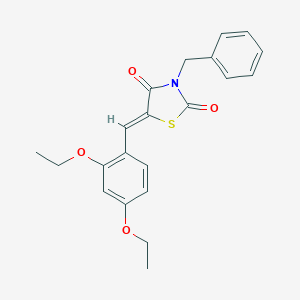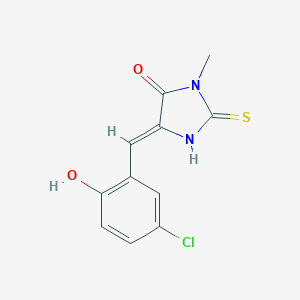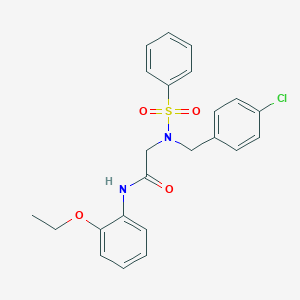![molecular formula C27H21N3O4S B301009 Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301009.png)
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of certain inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its relatively simple synthesis method. It has also shown promising results in various studies, indicating its potential as a research tool. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. It could also be investigated for its potential as an anti-inflammatory and anti-bacterial agent. Additionally, its mechanism of action could be further elucidated to better understand its effects.
Synthesis Methods
The synthesis of Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been reported in several research papers. One of the most common methods involves the reaction of 2-cyanobenzaldehyde with 5-(bromomethyl)-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-4-methylthiazole in the presence of acetic acid to obtain the final product.
Scientific Research Applications
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been used in various scientific research studies. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been investigated for its anti-inflammatory and anti-bacterial properties.
properties
Product Name |
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
|---|---|
Molecular Formula |
C27H21N3O4S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
methyl 4-[[(5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H21N3O4S/c1-30-25(31)24(35-27(30)29-22-13-11-18(12-14-22)26(32)33-2)15-19-7-5-6-10-23(19)34-17-21-9-4-3-8-20(21)16-28/h3-15H,17H2,1-2H3/b24-15-,29-27? |
InChI Key |
UOQTXXNRSYUUQR-OLZWGXQXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3C#N)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)